molecular formula C21H26N6O2 B12636982 4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-

4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-

Cat. No.: B12636982
M. Wt: 394.5 g/mol
InChI Key: HYYVEFPBXJPOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide, also known as Capivasertib, is a selective kinase inhibitor approved by Swissmedic in 2024 for therapeutic applications . Its molecular formula is C21H25ClN6O2 (molecular mass: 428.92), featuring a piperidine core substituted with a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group and a chiral (1S)-3-hydroxy-1-(4-chlorophenyl)propylcarboxamide side chain. This structure confers high binding affinity to ATP-binding pockets in kinases, making it a potent modulator of signaling pathways .

Key structural attributes include:

  • Piperidinecarboxamide backbone: Central to its scaffold, enabling interactions with hydrophobic and hydrogen-bonding residues in target proteins.
  • 7H-pyrrolo[2,3-d]pyrimidin-4-yl group: A heterocyclic moiety critical for kinase selectivity and potency.
  • (1S)-3-hydroxy-1-(4-chlorophenyl)propyl substituent: Enhances solubility and pharmacokinetic properties via hydroxyl and chlorophenyl groups .

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

4-amino-N-(3-hydroxy-1-phenylpropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O2/c22-21(20(29)26-17(7-13-28)15-4-2-1-3-5-15)8-11-27(12-9-21)19-16-6-10-23-18(16)24-14-25-19/h1-6,10,14,17,28H,7-9,11-13,22H2,(H,26,29)(H,23,24,25)

InChI Key

HYYVEFPBXJPOAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=CC=C2)N)C3=NC=NC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Direct Synthesis

Direct synthesis typically involves the coupling of piperidine derivatives with pyrrolo[2,3-d]pyrimidine intermediates. The following steps outline a general procedure:

  • Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

    The pyrrolo[2,3-d]pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 2-amino-4-pyrimidinone with an α,β-unsaturated carbonyl compound can yield the desired bicyclic structure.

  • Step 2: Formation of the Piperidine Ring

    The piperidine ring is formed by the reaction of a suitable amine with a carboxylic acid derivative. This can be achieved via an amide coupling reaction using reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

  • Step 3: Hydroxylation and Final Coupling

    The addition of the hydroxyphenyl group is typically done through nucleophilic substitution or coupling reactions. The final product is purified using chromatographic techniques to achieve the desired purity level.

Modification of Existing Compounds

Modification strategies often involve taking existing piperidine or pyrrolo derivatives and introducing functional groups to enhance biological activity:

  • Step 1: Substitution Reactions

    Existing piperidine derivatives can be modified through electrophilic aromatic substitution to introduce halogens or other substituents at specific positions on the aromatic ring.

  • Step 2: Functional Group Transformation

    Functional groups such as hydroxyls can be introduced via reduction or oxidation reactions depending on the starting material's functional groups.

Table 1: Summary of Preparation Methods

Method Type Key Steps Common Reagents
Direct Synthesis Cyclization, Amide Coupling EDC, DCC
Modification Substitution Reactions, Functional Group Transformation Various electrophiles

Research has shown that compounds similar to 4-Piperidinecarboxamide exhibit significant biological activity as selective inhibitors of protein kinase B (Akt). For instance, derivatives with varying substituents on the piperidine ring have been evaluated for their potency and selectivity against related kinases.

Studies indicate that modifications to the linker between the piperidine and pyrrolo[2,3-d]pyrimidine moieties can lead to enhanced selectivity and bioavailability. Notably, compounds that incorporate bulky substituents at specific positions tend to exhibit improved pharmacokinetic properties.

Table 2: Biological Activity of Related Compounds

Compound Name Activity Selectivity Ratio (PKB/PKA)
CCT128930 Potent Inhibitor 28-fold
Modified Derivative A Moderate Inhibitor 15-fold
Unmodified Compound Low Activity N/A

The preparation methods for 4-Piperidinecarboxamide are diverse and adaptable based on available precursors and desired modifications. Both direct synthesis and modification strategies offer pathways to create potent inhibitors with potential therapeutic applications in cancer treatment through modulation of key signaling pathways.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Research Findings

In studies involving human cancer cell lines such as PC3 (prostate cancer) and U87MG (glioblastoma), this compound demonstrated significant antiproliferative activity. Specifically, it exhibited up to 150-fold selectivity for inhibiting PKB compared to Protein Kinase A (PKA), making it a promising candidate for targeted cancer therapy .

Case Study: In Vivo Efficacy

In vivo experiments using human tumor xenografts in nude mice showed that the compound effectively inhibited tumor growth at well-tolerated doses. The modulation of biomarkers associated with PKB signaling further confirmed its therapeutic potential .

Optimization Strategies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of this compound. Variations in substituents on the piperidine ring and the pyrimidine moiety have been explored to enhance potency and selectivity against PKB while minimizing clearance rates in vivo .

Findings from SAR Studies

A notable finding from SAR studies indicated that certain structural modifications led to increased selectivity for PKB over PKA. For example, the introduction of specific substituents enhanced binding affinity and improved oral bioavailability, which are critical factors for drug development .

Other Therapeutic Areas

While the primary focus has been on oncology, the inhibition of PKB may also have implications in other diseases characterized by aberrant PKB activity, such as metabolic disorders and neurodegenerative diseases. The ability to modulate PKB signaling could provide therapeutic avenues for conditions like diabetes and Alzheimer's disease .

Data Table: Summary of Key Research Findings

Study ReferenceCell Line TestedInhibition TypeSelectivity Ratio (PKB:PKA)In Vivo Efficacy
PC3ATP-competitive150:1Yes
U87MGATP-competitive150:1Yes
VariousStructure OptimizationVariesOngoing

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs, their substituents, and key pharmacological

Compound Name / ID Substituents (R-group) Molecular Formula Molecular Weight LC-MS (m/z [M+H+]) Retention Time (min) Pharmacological Notes References
Capivasertib (1S)-3-hydroxy-1-(4-chlorophenyl)propyl C21H25ClN6O2 428.92 Orally active kinase inhibitor
4-Amino-N-(4-chlorobenzyl)-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine-4-carboxamide (38) 4-chlorobenzyl C20H23N5OCl 384.16 384.16 2.32 Moderate selectivity for kinase targets
4-(2-Methoxybenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (9) 2-methoxybenzyl C18H21N5O 337.18 338 2.67 Improved solubility vs. chlorinated R-groups
4-(2,3-Dichlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (11) 2,3-dichlorobenzyl C17H16Cl2N5 375.08 376 3.16 High potency but reduced oral bioavailability
4-Amino-N-(4-chlorobenzyl)-N-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (33) 4-chlorobenzyl + N-methyl C20H24ClN6O 399.17 399 3.13 Enhanced metabolic stability
Otenabant (CP-945,598) 8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl + ethylamino C25H25Cl2N7O 510.42 Anti-obesity agent (CB1 receptor antagonist)

Structural and Functional Insights

  • Core Modifications :

    • Replacing the pyrrolo[2,3-d]pyrimidinyl group with pyrrolo[2,3-b]pyridinyl (as in Compound 38) reduces kinase selectivity due to altered hydrogen-bonding interactions .
    • Chlorinated benzyl substituents (e.g., 4-chlorobenzyl in Compound 38) enhance target affinity but may compromise solubility compared to methoxy groups (Compound 9) .
  • Substituent Effects: The (1S)-3-hydroxypropyl group in Capivasertib improves aqueous solubility and oral absorption compared to non-polar substituents (e.g., dichlorobenzyl in Compound 11) . N-methylation (Compound 33) reduces oxidative metabolism, extending half-life .
  • Pharmacological Diversity :

    • Otenabant exemplifies structural divergence, utilizing a purin-6-yl group instead of pyrrolopyrimidine, leading to CB1 receptor antagonism rather than kinase inhibition .

Biological Activity

The compound 4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- is a member of a class of small molecules that have garnered attention due to their potential biological activities, particularly as inhibitors of key signaling pathways involved in cancer and other diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound functions primarily as an inhibitor of the protein kinase B (Akt) pathway. Akt is a crucial regulator in various cellular processes such as metabolism, proliferation, cell survival, growth, and angiogenesis. Inhibition of Akt has been linked to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Key Mechanisms:

  • ATP-competitive inhibition : The compound competes with ATP for binding to the active site of Akt, leading to decreased phosphorylation and activation of downstream targets involved in cell survival and proliferation .
  • Selectivity : It exhibits significant selectivity for Akt over other kinases such as PKA (Protein Kinase A), with selectivity ratios reaching up to 150-fold .

In Vitro Studies

In vitro assays have demonstrated that 4-Piperidinecarboxamide derivatives can significantly inhibit Akt activity. For instance:

  • IC50 Values : The compound displays nanomolar IC50 values against Akt, indicating high potency .
  • Cell Proliferation : In human tumor xenograft models, treatment with the compound resulted in reduced tumor growth at well-tolerated doses .

In Vivo Studies

In vivo studies using mouse models have shown promising results:

  • Tumor Growth Inhibition : The compound effectively inhibited the growth of various human tumor xenografts, suggesting its potential as an anticancer agent .
  • Biomarker Modulation : Treatment led to modulation of biomarkers associated with the PI3K-Akt-mTOR signaling pathway, further supporting its role in cancer therapy .

Case Studies

Several studies have reported on the efficacy of similar compounds within this class:

  • CCT128930 : A related compound showed significant inhibition of PKBβ kinase activity and was able to modulate relevant molecular biomarkers in cellular assays .
  • Capivasertib : Another piperidine-derived compound demonstrated effectiveness against breast cancer cell lines with PIK3CA or AKT1 mutations. It inhibited tumor growth in xenograft models and was well-tolerated at therapeutic doses .

Comparative Efficacy Table

CompoundTarget KinaseIC50 (nM)Selectivity Ratio (PKB/PKA)Tumor Model
4-PiperidinecarboxamideAkt<10150-foldHuman tumor xenografts
CCT128930PKBβ<20>20-foldVarious cancer models
CapivasertibAKT<50Not specifiedBreast cancer xenografts

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis involves coupling pyrrolo[2,3-d]pyrimidine with piperidinecarboxamide intermediates. Key steps include:

  • Ammonolysis : Refluxing intermediates with methanol and aqueous ammonia (25%) for 3 hours to introduce amino groups .
  • Catalytic Coupling : Use of palladium catalysts for aryl-amine bond formation, with yields sensitive to solvent polarity (DMF > ethanol) .
  • Chiral Resolution : The (1S)-3-hydroxy-1-phenylpropyl moiety requires enantioselective synthesis, often via Sharpless asymmetric epoxidation followed by reduction .
    • Data Table :
StepReagents/ConditionsYield RangeReference
AmmonolysisNH₃ (25%), MeOH, 3h60-75%
Catalytic CouplingPd(OAc)₂, DMF, 80°C45-65%

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • HPLC : Purity validation using C18 columns with UV detection (λ = 254 nm); ≥98% purity achievable with gradient elution (ACN/H₂O) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include pyrrolo[2,3-d]pyrimidine protons (δ 8.2–8.5 ppm) and piperidine carboxamide carbonyl (δ 170–175 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How does stereochemistry at the (1S)-3-hydroxy-1-phenylpropyl moiety influence biological activity?

  • Methodological Answer : The (S)-enantiomer enhances AKT kinase inhibition (IC₅₀ = 5 nM vs. >1 µM for (R)-form) by optimizing hydrogen bonding with the kinase's ATP-binding pocket. Pharmacokinetic studies in murine models show 2-fold higher bioavailability for the (S)-form due to reduced hepatic clearance .
  • Experimental Design :

  • Enantiomer Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) followed by enzymatic resolution .
  • Activity Assays : Compare IC₅₀ values in AKT1/2/3 inhibition assays using recombinant proteins .

Q. What strategies mitigate low yields in the coupling of pyrrolo[2,3-d]pyrimidine with piperidinecarboxamide intermediates?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with DMF to stabilize transition states (yield increases from 45% to 65%) .
  • Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining yields >60% .

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize kinase inhibition assays using recombinant AKT isoforms (e.g., vs. cell-based assays) .
  • Metabolite Interference : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .
    • Data Analysis : Apply multivariate regression to correlate structural modifications (e.g., substituents on phenylpropyl groups) with activity trends .

Data Contradiction Analysis

Q. Why do thermal stability studies report conflicting decomposition temperatures?

  • Methodological Answer : Variations arise from:

  • Analytical Methods : TGA (N₂ atmosphere) shows decomposition at 220°C, while DSC (oxidizing conditions) indicates oxidative degradation starting at 180°C .
  • Crystallinity : Amorphous forms degrade 20–30°C earlier than crystalline polymorphs .
    • Resolution : Characterize polymorphs via XRPD and compare stability under inert vs. ambient conditions .

Experimental Design Considerations

Q. How to design in vitro assays to evaluate target selectivity?

  • Methodological Answer :

  • Panel Screening : Test against 50+ kinases (e.g., AKT, PKA, PKC) at 1 µM to identify off-target inhibition .
  • Cellular Context : Use isogenic cell lines (e.g., AKT1-knockout vs. wild-type) to isolate pathway-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.